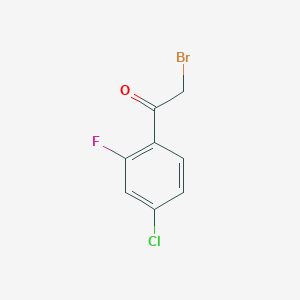
(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
Vue d'ensemble
Description
The compound is an oxazolidinone derivative with fluorophenyl and phenyl substituents. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one oxygen, and one nitrogen . They are known for their antimicrobial activity and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound likely has a rigid, cyclic structure due to the oxazolidinone ring. The fluorophenyl and phenyl groups are likely to contribute to the compound’s lipophilicity, which could influence its pharmacokinetic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazolidinones are generally stable under physiological conditions. They can undergo reactions with amines and carboxylic acids to form amides and esters, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the oxazolidinone ring could contribute to its solubility in polar solvents, while the fluorophenyl and phenyl groups could enhance its lipophilicity .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is primarily researched as an intermediate in the synthesis of potent pharmaceutical compounds. It plays a significant role in the enzymatic methods developed for the synthesis of the S-diastereomer, an intermediate for ezetimibe, a cholesterol absorption inhibitor. Efficient enzymatic processes involving transesterification and hydrolysis have been developed, with Candida rugosa lipase identified as particularly effective. This process highlights the compound's importance in creating medications aimed at controlling cholesterol levels (Singh et al., 2013).
Structural Analysis and Supramolecular Architecture
The compound's structural properties have been detailed, showing the orientation of its carbonyl groups and its interaction within crystal structures. A study elucidates its three-dimensional supramolecular architecture, revealing how hydrogen bonds contribute to its structural stability. This provides insight into the compound's potential for further pharmaceutical development and its behavior in various formulations (Wang et al., 2017).
Biocatalysis and Chemical Synthesis
Another aspect of research focuses on the enzymatic synthesis of ezetimibe intermediates using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent systems. This highlights not only the compound's role in drug synthesis but also innovative methods to improve production efficiency and yield. The use of recombinant Escherichia coli for this process marks a significant advancement in biotechnological applications for pharmaceutical synthesis (Liu et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4R)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAZNWOHQJYCEL-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



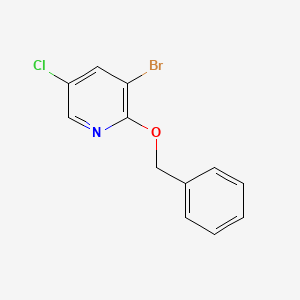
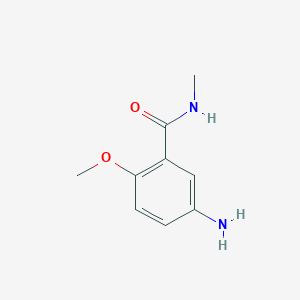
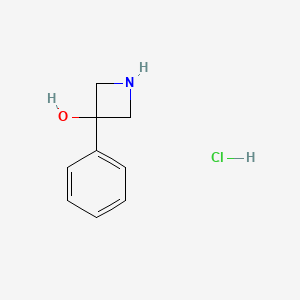
![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)


![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)
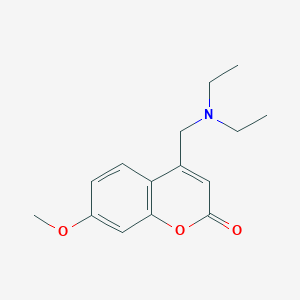
![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)

